

# 4-Bromo-3,5-dimethylbenzamide: A Comprehensive Technical Guide for Synthetic Applications

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## Compound of Interest

Compound Name: **4-Bromo-3,5-dimethylbenzamide**

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## Abstract

**4-Bromo-3,5-dimethylbenzamide** is a valuable synthetic intermediate in medicinal chemistry and materials science. Its strategic substitution pattern, featuring a reactive bromine atom and a benzamide moiety, allows for diverse functionalization through various cross-coupling reactions. This technical guide provides an in-depth overview of the synthesis, properties, and key applications of **4-bromo-3,5-dimethylbenzamide**, with a focus on its role in the development of targeted therapeutics. Detailed experimental protocols, comprehensive data tables, and illustrative diagrams of reaction pathways are presented to facilitate its use in research and development.

## Chemical Properties and Characterization

**4-Bromo-3,5-dimethylbenzamide** is a solid organic compound with the molecular formula C<sub>9</sub>H<sub>10</sub>BrNO. Its key physical and chemical properties are summarized in the table below.

Property	Value
Molecular Formula	C <sub>9</sub> H <sub>10</sub> BrNO
Molecular Weight	228.09 g/mol
CAS Number	864825-81-0
Appearance	Solid
Boiling Point	261.1 °C at 760 mmHg
InChI	1S/C9H10BrNO/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4H,1-2H3,(H2,11,12)
SMILES	Cc1cc(cc(C)c1Br)C(N)=O

Table 1: Physicochemical Properties of **4-Bromo-3,5-dimethylbenzamide**

## Spectroscopic Data

While a complete set of spectra for **4-bromo-3,5-dimethylbenzamide** is not readily available in the public domain, representative spectroscopic data for structurally similar compounds can be used for characterization purposes. For instance, the <sup>1</sup>H NMR spectrum of the closely related 4-bromo-N,N-dimethylbenzamide in DMSO shows aromatic protons in the range of  $\delta$  7.3-7.7 ppm and the methyl protons as a singlet around  $\delta$  2.9 ppm[1]. The <sup>13</sup>C NMR spectrum of the same compound displays the carbonyl carbon at approximately  $\delta$  169 ppm[1]. The infrared (IR) spectrum would be expected to show characteristic peaks for the N-H stretching of the primary amide (around 3100-3500 cm<sup>-1</sup>), the C=O stretching of the amide (around 1650 cm<sup>-1</sup>), and C-Br stretching (in the fingerprint region). Mass spectrometry would show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern for a bromine-containing compound.

## Synthesis of **4-Bromo-3,5-dimethylbenzamide**

A plausible and efficient synthetic route to **4-bromo-3,5-dimethylbenzamide** involves a two-step process starting from the commercially available 3,5-dimethylaniline. The first step is the bromination of 3,5-dimethylaniline to yield 4-bromo-3,5-dimethylaniline[2][3]. The subsequent step would involve the conversion of the aniline to the corresponding benzoic acid via a

Sandmeyer-type reaction, followed by amidation. A more direct, albeit less commonly documented, route could involve the formylation of 4-bromo-3,5-dimethylaniline followed by oxidation to the carboxylic acid and subsequent amidation.

## Synthesis of 4-Bromo-3,5-dimethylaniline

A common method for the selective bromination of 3,5-dimethylaniline is the use of N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile[2][3].

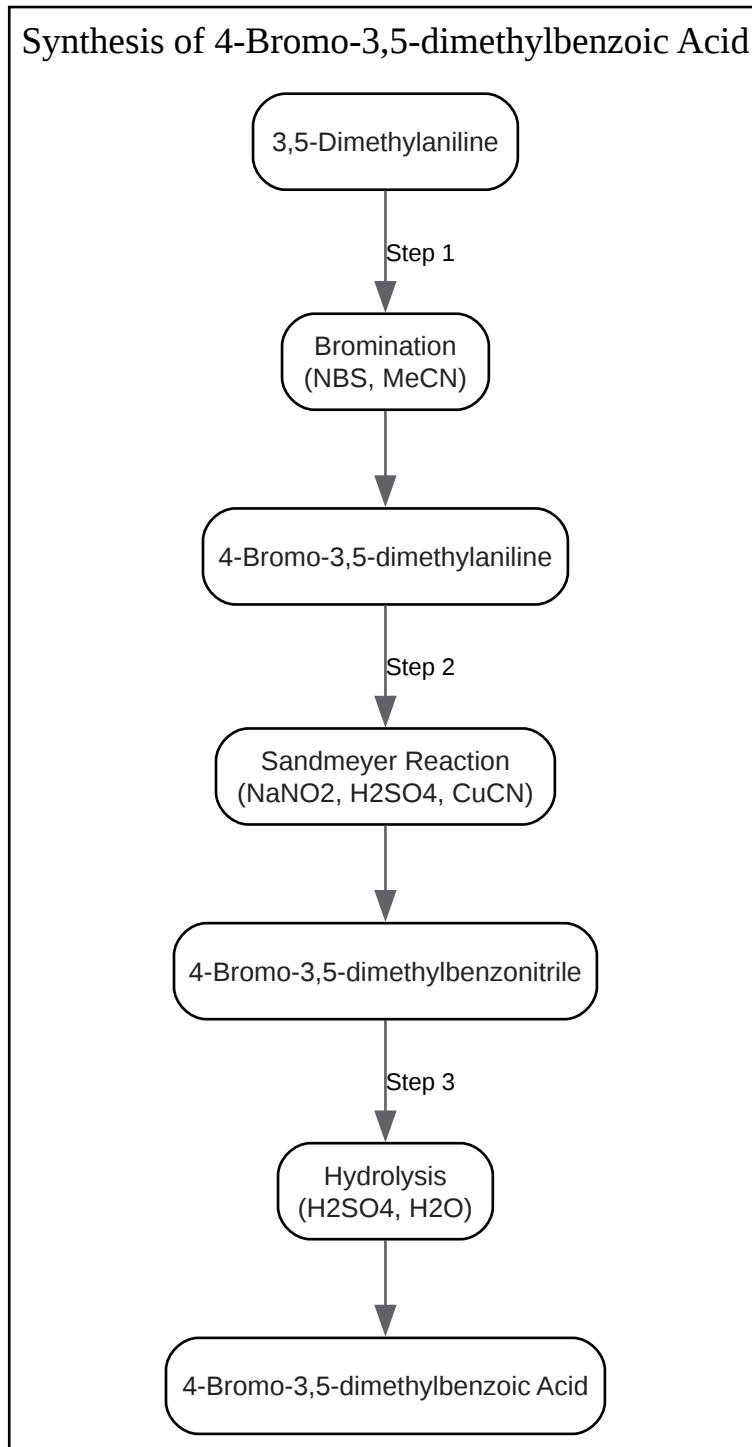
Experimental Protocol:

- Dissolve 3,5-dimethylaniline (1.0 eq) in acetonitrile.
- Cool the solution in an ice bath.
- Slowly add a solution of N-bromosuccinimide (1.0 eq) in acetonitrile.
- Allow the reaction to stir at room temperature for 16 hours.
- Concentrate the reaction mixture under reduced pressure.
- Purify the residue by silica gel column chromatography to obtain 4-bromo-3,5-dimethylaniline.

## Synthesis of 4-Bromo-3,5-dimethylbenzoic Acid (Hypothetical Route)

Following the synthesis of 4-bromo-3,5-dimethylaniline, a Sandmeyer reaction can be employed to convert the amino group to a nitrile, which can then be hydrolyzed to the carboxylic acid.

Conceptual Experimental Workflow:



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Caption: Synthetic workflow for 4-Bromo-3,5-dimethylbenzoic Acid.

## Amidation of 4-Bromo-3,5-dimethylbenzoic Acid

The conversion of the carboxylic acid to the primary amide can be achieved through several methods. A common and effective method involves the activation of the carboxylic acid with thionyl chloride to form the acid chloride, followed by reaction with ammonia.

#### Experimental Protocol:

- To a solution of 4-bromo-3,5-dimethylbenzoic acid (1.0 eq) in an inert solvent (e.g., dichloromethane), add thionyl chloride (1.2 eq) and a catalytic amount of DMF.
- Stir the reaction mixture at room temperature until the conversion to the acid chloride is complete (monitored by IR or TLC).
- Remove the excess thionyl chloride and solvent under reduced pressure.
- Dissolve the crude acid chloride in a suitable solvent (e.g., THF) and cool in an ice bath.
- Bubble ammonia gas through the solution or add a solution of aqueous ammonia dropwise.
- Stir the reaction until completion.
- Perform an aqueous workup and purify the product by recrystallization or column chromatography.

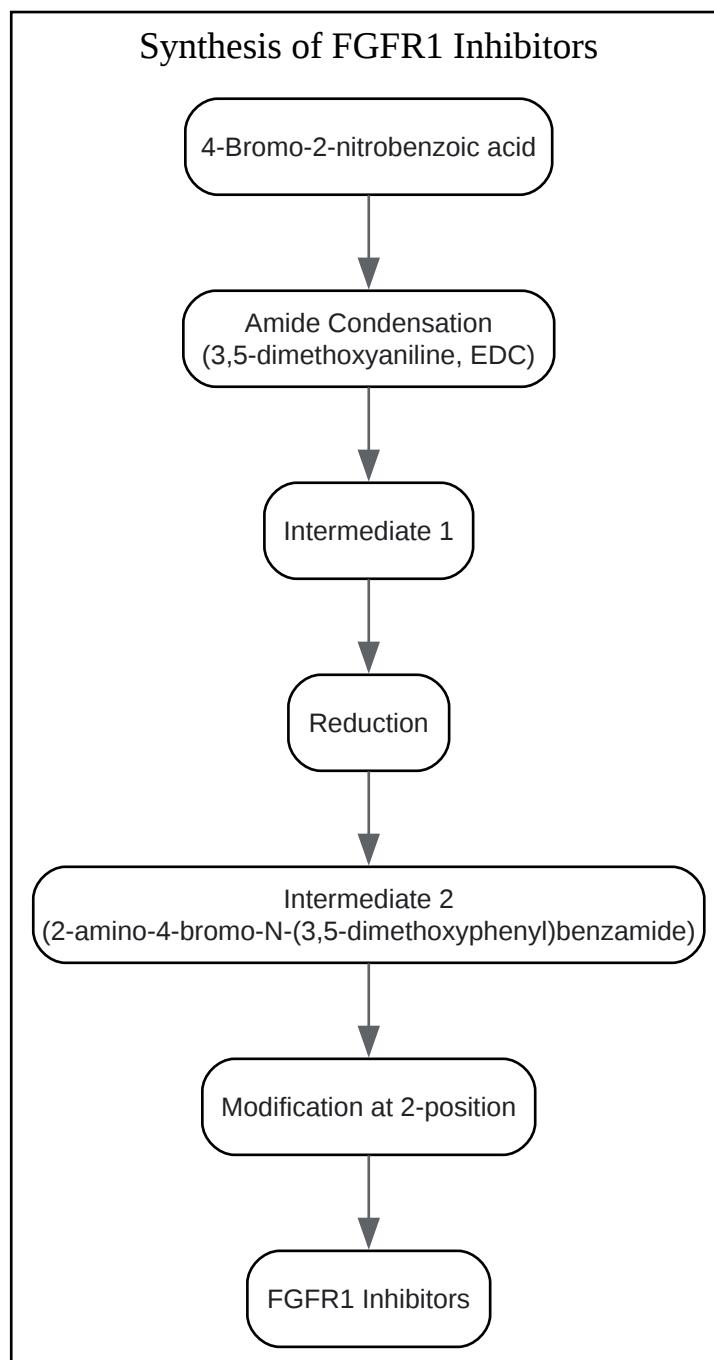
## Applications as a Synthetic Intermediate

**4-Bromo-3,5-dimethylbenzamide** serves as a versatile building block for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The presence of the bromine atom allows for the introduction of various substituents via palladium-catalyzed cross-coupling reactions.

## Synthesis of Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibitors

**4-Bromo-3,5-dimethylbenzamide** is a key intermediate in the synthesis of a novel class of FGFR1 inhibitors. The general synthetic approach involves the amidation of a substituted 4-bromobenzoic acid, followed by further modifications.

#### Illustrative Synthetic Scheme:



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Caption: General synthesis of FGFR1 inhibitors.[4]

## Palladium-Catalyzed Cross-Coupling Reactions

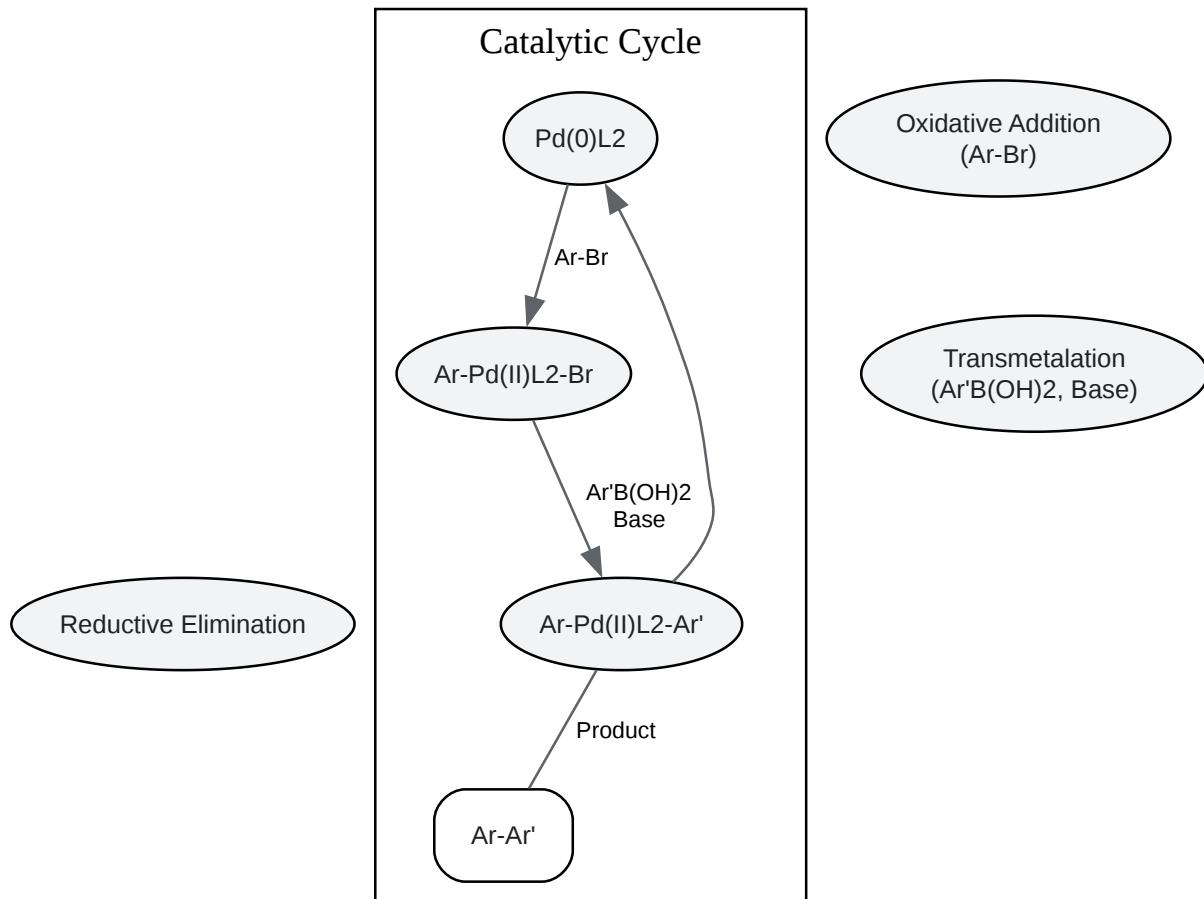
The carbon-bromine bond in **4-Bromo-3,5-dimethylbenzamide** is susceptible to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki coupling reaction allows for the formation of a C-C bond between **4-Bromo-3,5-dimethylbenzamide** and an organoboron compound.

General Experimental Protocol for Suzuki Coupling:

- In a reaction vessel, combine **4-Bromo-3,5-dimethylbenzamide** (1.0 eq), an arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 2-5 mol%), and a base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{Na}_2\text{CO}_3$ , 2.0 eq).
- Add a suitable solvent system (e.g., toluene/water, dioxane/water).
- Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).
- Heat the reaction mixture at a specified temperature (typically 80-100 °C) until the starting material is consumed (monitored by TLC or GC-MS).
- Cool the reaction to room temperature and perform an aqueous workup.
- Purify the product by column chromatography or recrystallization.

Suzuki Coupling Catalytic Cycle:



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Caption: General catalytic cycle for the Suzuki coupling reaction.

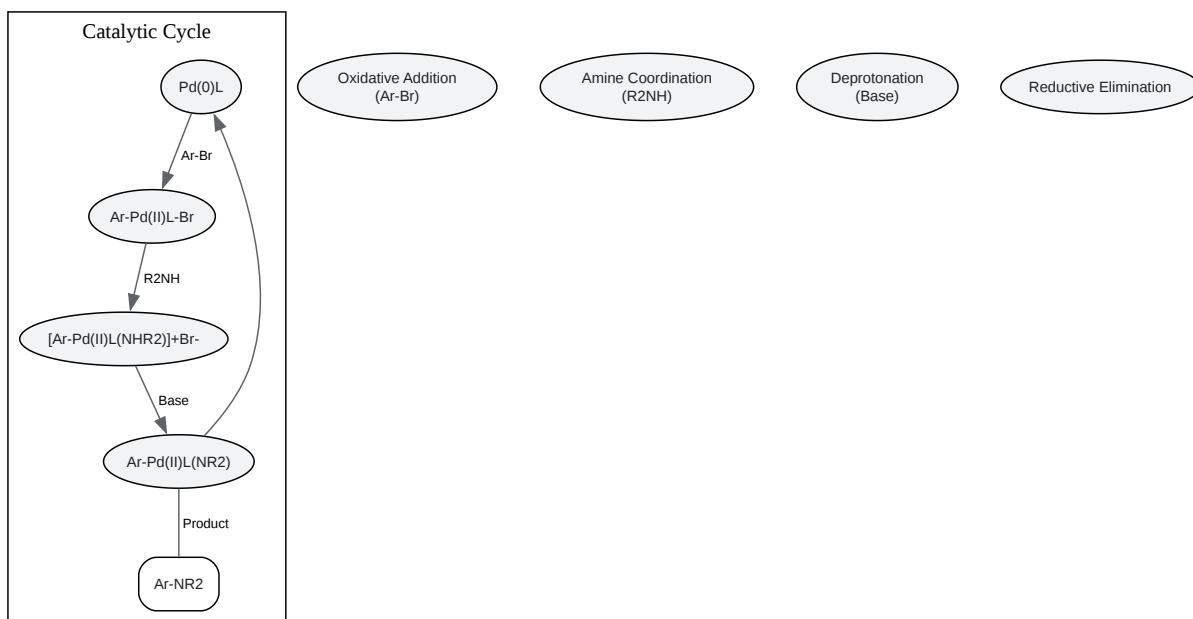
The Buchwald-Hartwig amination facilitates the formation of a C-N bond between **4-Bromo-3,5-dimethylbenzamide** and a primary or secondary amine.<sup>[5]</sup>

General Experimental Protocol for Buchwald-Hartwig Amination:

- In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g.,  $\text{Pd}_2(\text{dba})_3$ ), a phosphine ligand (e.g., XPhos, SPhos), and a base (e.g.,  $\text{NaOtBu}$ ,  $\text{K}_3\text{PO}_4$ ).
- Add **4-Bromo-3,5-dimethylbenzamide** (1.0 eq) and the desired amine (1.1-1.2 eq).
- Add an anhydrous, degassed solvent (e.g., toluene, dioxane).

- Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction, dilute with a suitable solvent, and filter through a pad of celite.
- Concentrate the filtrate and purify the product by column chromatography.

#### Buchwald-Hartwig Amination Catalytic Cycle:



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Caption: General catalytic cycle for Buchwald-Hartwig amination.[5][6]

## Safety and Handling

**4-Bromo-3,5-dimethylbenzamide** should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**4-Bromo-3,5-dimethylbenzamide** is a highly versatile and valuable intermediate for organic synthesis. Its utility in the construction of complex molecules, particularly in the field of medicinal chemistry for the development of targeted therapies like FGFR1 inhibitors, is well-established. The synthetic routes and reaction protocols provided in this guide offer a solid foundation for researchers to utilize this compound in their synthetic endeavors. The potential for further functionalization through palladium-catalyzed cross-coupling reactions opens up a wide array of possibilities for the design and synthesis of novel chemical entities with diverse applications.

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- To cite this document: BenchChem. [4-Bromo-3,5-dimethylbenzamide: A Comprehensive Technical Guide for Synthetic Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1294092#4-bromo-3-5-dimethylbenzamide-as-a-synthetic-intermediate>]

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